palladium (II)
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Overview
Description
Palladium (II) is a chemical compound where palladium is in the +2 oxidation state. It is a member of the platinum group metals and is known for its significant role in catalysis, particularly in organic synthesis. Palladium (II) compounds are widely used in various chemical reactions due to their ability to facilitate bond formation and cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium (II) compounds can be synthesized through various methods, including:
Electrochemical Deposition: This method involves the reduction of palladium ions in an electrochemical cell, resulting in the deposition of palladium (II) on the electrode surface.
Sonochemical Preparation: This technique uses ultrasonic waves to induce chemical reactions, leading to the formation of palladium (II) compounds.
Supercritical Fluid Nucleation: In this method, supercritical fluids are used to dissolve and precipitate palladium (II) compounds.
Wet Chemical Methods: These include the sol-gel method and reduction by alcohols or other reductants.
Industrial Production Methods
Industrial production of palladium (II) compounds often involves the reduction of palladium salts in the presence of stabilizing agents. For example, palladium (II) acetate can be prepared by reacting palladium chloride with acetic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Palladium (II) compounds undergo various types of reactions, including:
Oxidation: Palladium (II) can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: Palladium (II) can be reduced to palladium (0) using reducing agents such as hydrogen or hydrazine.
Substitution: Palladium (II) compounds can undergo ligand substitution reactions, where one ligand is replaced by another.
Cross-Coupling Reactions: Palladium (II) is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in palladium (II) reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, hydrazine.
Ligands: Phosphines, amines.
Major Products Formed
The major products formed from palladium (II) reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .
Scientific Research Applications
Palladium (II) compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of palladium (II) compounds involves their ability to form complexes with various ligands. These complexes can interact with molecular targets such as DNA, leading to the disruption of cellular processes and induction of apoptosis . Palladium (II) compounds can also activate carbon-hydrogen bonds, making them valuable catalysts in organic synthesis .
Comparison with Similar Compounds
Palladium (II) compounds can be compared with other similar compounds such as platinum (II) and nickel (II) compounds. While all three metals belong to the same group in the periodic table, palladium (II) compounds are generally more reactive and have a lower melting point compared to platinum (II) compounds . Nickel (II) compounds, on the other hand, are less expensive but also less effective as catalysts in many reactions .
List of Similar Compounds
Platinum (II) Compounds: Known for their use in chemotherapy (e.g., cisplatin).
Nickel (II) Compounds: Used in hydrogenation reactions and as catalysts in organic synthesis.
Biological Activity
Palladium (II) complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of palladium (II), focusing on its interactions with DNA, cytotoxicity against cancer cells, and antimicrobial properties.
Overview of Palladium (II) Complexes
Palladium (II) is a transition metal that forms various complexes with ligands, which can exhibit unique biological properties. The interest in these complexes arises from their potential as anticancer agents, particularly as alternatives to traditional platinum-based drugs like cisplatin.
DNA Interactions
One of the primary mechanisms through which palladium (II) exerts its biological activity is by interacting with DNA. Studies have demonstrated that palladium (II) complexes can bind to calf thymus DNA (CT-DNA), leading to alterations in the structure and function of the DNA molecule.
Mechanisms of Interaction
- Binding Modes : Palladium (II) complexes typically bind to DNA through groove binding and intercalation. These interactions can disrupt the normal base pairing and stability of the DNA structure, potentially leading to cytotoxic effects in cancer cells .
- Spectroscopic Studies : Techniques such as electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy have been employed to characterize these interactions. For instance, a study indicated that certain palladium complexes exhibited stronger binding affinities to DNA compared to their free ligands, suggesting enhanced anticancer potential .
Cytotoxicity Studies
The cytotoxic effects of palladium (II) complexes have been extensively studied against various cancer cell lines.
Case Studies
- Breast Cancer Cell Lines : Palladium (II) complexes have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, demonstrating dose-dependent effects .
- Mechanism of Action : Flow cytometry analyses indicated that palladium complexes could induce apoptosis in tumor cells by inhibiting anti-apoptotic proteins like Bcl-2 and promoting cell cycle arrest through increased expression of P21 .
Summary of Cytotoxic Effects
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
MDA-MB-231 | 20 | Cell cycle arrest |
CT26 | 10 | Inhibition of Bcl-2 |
Antimicrobial Activity
In addition to anticancer properties, palladium (II) complexes also exhibit antimicrobial activity.
Evaluation Methods
The antimicrobial efficacy was assessed using microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial strains.
Results
Properties
Molecular Formula |
C24H44Cl4P2Pd |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
chloro(dicyclohexyl)phosphane;dichloropalladium |
InChI |
InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
NEHOAVNRSNZPMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
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